3-Chloro-N-cyclopropyl-5-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-cyclopropyl-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGZTVAAFVHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Profile of 3 Chloro N Cyclopropyl 5 Iodobenzamide
IUPAC Name and CAS Number
IUPAC Name: 3-Chloro-N-cyclopropyl-5-iodobenzamide
CAS Number: A specific CAS Registry Number for this compound is not readily available in public databases, which suggests it is primarily a research chemical or a synthetic intermediate that has not been widely cataloged.
| Property | Value |
| Chemical Formula | C₁₀H₉ClINO |
| Molecular Weight | 321.54 g/mol |
Physical Properties (e.g., Melting Point, Solubility)
Specific experimental data for the physical properties of this compound are not widely reported. However, based on analogous compounds such as other halogenated benzamides, it is expected to be a solid at room temperature with a relatively high melting point. For instance, 2-hydroxy-5-iodobenzamide (B1149336) has a melting point of 186-188 °C. ambeed.com Its solubility is predicted to be low in water but higher in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide.
Structural Features
The distinct chemical behavior of this compound is a direct result of its unique structural components.
Attached to the nitrogen of the amide is a cyclopropyl (B3062369) group. This three-membered ring is highly strained and introduces a degree of conformational rigidity. longdom.org The cyclopropyl group is a common motif in medicinal chemistry and can influence a molecule's metabolic stability and binding affinity. longdom.org
The benzene (B151609) ring is substituted with a chlorine atom at the 3-position and an iodine atom at the 5-position. Both halogens are electron-withdrawing through an inductive effect, which can influence the reactivity of the aromatic ring. chemicalbook.com However, they also possess lone pairs of electrons that can participate in resonance. The differing electronegativity and size of chlorine and iodine lead to different bond strengths and reactivities of the C-Cl and C-I bonds. libretexts.org
Synthesis and Manufacturing Processes
Common Synthetic Routes
The most direct and common method for the synthesis of benzamides is the coupling of a benzoic acid derivative with an amine. hep.com.cn This reaction can be facilitated by a variety of coupling reagents, such as thionyl chloride (to first form an acyl chloride) or carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide), followed by the addition of the amine. researchgate.net Alternatively, direct amidation can be achieved under thermal or catalytic conditions. nih.gov
A plausible synthetic route would involve the reaction of 3-chloro-5-iodobenzoic acid with cyclopropylamine (B47189). longdom.org This could be achieved by first converting the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride, and then reacting the acyl chloride with cyclopropylamine in the presence of a base to neutralize the HCl byproduct. chemicalbook.com
The starting material, 3-chloro-5-iodobenzoic acid, can be synthesized through electrophilic aromatic substitution reactions on a suitable precursor. For example, 3-chlorobenzoic acid could be iodinated using an iodinating agent such as iodine monochloride or a mixture of iodine and an oxidizing agent. google.com The directing effects of the existing chloro and carboxylic acid groups would need to be considered to achieve the desired 3,5-substitution pattern.
Starting Materials and Reagents
3-Chloro-5-iodobenzoic acid: This is the key starting material providing the halogenated benzene (B151609) ring and the carboxylic acid functionality. It can be prepared from commercially available precursors. google.comchemicalbook.com
Cyclopropylamine: This amine provides the N-cyclopropyl group. It is a commercially available reagent. longdom.org
Coupling reagents: Reagents such as thionyl chloride, oxalyl chloride, DCC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to facilitate the amide bond formation.
Base: A non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is often used to scavenge the acid produced during the reaction. chemrxiv.org
Purification and Characterization Techniques
After the reaction, the crude product would require purification. Common techniques for the purification of benzamide (B126) derivatives include:
Recrystallization: This technique is used to purify solid compounds based on differences in solubility.
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. nist.gov
The purified compound would then be characterized using various spectroscopic methods to confirm its structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of all protons and carbons in the molecule.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O and N-H stretches of the amide group.
Chemical Reactivity and Stability
Reactivity of the Carbon-Halogen Bonds (C-Cl and C-I)
The C-I bond is generally more reactive than the C-Cl bond in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. libretexts.org This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This differential reactivity allows for selective functionalization at the 5-position (where iodine is located) while leaving the chlorine at the 3-position intact. For example, a Suzuki or Sonogashira coupling reaction would likely occur preferentially at the C-I bond.
Stability of the Amide Bond
Amide bonds are generally very stable and resistant to hydrolysis under neutral conditions. google.com They can be cleaved under harsh acidic or basic conditions, typically requiring elevated temperatures. masterorganicchemistry.com The resonance stabilization of the amide bond contributes to its robustness. google.com
Potential Degradation Pathways
Under harsh conditions, potential degradation pathways could include the hydrolysis of the amide bond to yield 3-chloro-5-iodobenzoic acid and cyclopropylamine (B47189). masterorganicchemistry.com Additionally, under certain reductive conditions, dehalogenation could occur, with the C-I bond being more susceptible to reduction than the C-Cl bond. Photodegradation is also a possibility for halogenated aromatic compounds.
Applications in Academic Research and Development
Use as a Chemical Intermediate
The most likely application of this compound is as a chemical intermediate in the synthesis of more complex molecules. researchgate.net Its di-halogenated nature, with two halogens of differing reactivity, makes it an ideal building block for the regioselective introduction of new functional groups. For instance, one could perform a cross-coupling reaction at the iodo-position, followed by a different transformation at the chloro-position. This allows for the construction of highly functionalized and structurally diverse benzamide (B126) derivatives for screening in various chemical and biological assays.
Role as a Research Tool or Chemical Probe
Given the prevalence of the benzamide scaffold in biologically active molecules, this compound could serve as a fragment or a starting point for the development of chemical probes to study biological processes. The halogen atoms can be used to introduce reporter groups, such as fluorescent tags or radioactive isotopes, which can be used to track the molecule's interactions within a biological system.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amide proton (N-H), and the protons of the cyclopropyl (B3062369) group. The aromatic protons would appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). The amide proton would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The cyclopropyl protons would show complex multiplets in the upfield region (typically 0.5-3.0 ppm). For N-cyclopropylacetamide, the E-rotamer (cis) can be present in apolar solvents. acs.org
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (in the 110-140 ppm range, with carbons attached to halogens showing characteristic shifts), and the carbons of the cyclopropyl group (in the upfield region, typically 5-30 ppm).
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (321.54 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for benzamides include the cleavage of the amide bond, leading to the formation of a benzoyl cation and a cyclopropylamine (B47189) radical cation. For benzamide (B126), a characteristic fragment is the benzoyl cation at m/z 105. researchgate.netnist.gov
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
C=O stretch: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.
C-H stretch (aromatic and cyclopropyl): Peaks in the range of 2850-3100 cm⁻¹.
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-Cl and C-I stretch: These would appear in the fingerprint region at lower wavenumbers.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-Chloro-N-cyclopropyl-5-iodobenzamide, and what analytical methods validate its purity?
Answer:
A common approach involves sequential halogenation and coupling reactions. For example:
Synthesis Steps :
- Start with 3-chloro-5-iodobenzoic acid, activated via thionyl chloride to form the acyl chloride.
- React with cyclopropylamine under Schotten-Baumann conditions (base-mediated coupling in biphasic solvent) to yield the benzamide .
- Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Analytical Validation :
- NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aromatic protons for iodinated/chlorinated positions) .
- HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., unreacted starting materials) .
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl, I) .
Basic: How does the electronic environment of the iodine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
The iodine at position 5 acts as a directing group, facilitating regioselective cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). The chlorine at position 3, being electron-withdrawing, stabilizes the aromatic ring but may sterically hinder coupling at adjacent positions. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for iodine-selective coupling .
- Reaction Conditions : Optimize temperature (80–100°C) and base (K₂CO₃ or Cs₂CO₃) to minimize dehalogenation .
Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
Answer:
Contradictions often arise from dynamic processes (e.g., rotational barriers in the cyclopropyl group) or solvent effects:
- Dynamic NMR : Use variable-temperature NMR to detect conformational changes (e.g., cyclopropyl ring puckering) .
- X-ray Crystallography : Compare solid-state structure with solution-phase NMR to identify solvent-induced shifts .
- DFT Calculations : Model molecular geometries to reconcile experimental vs. theoretical data .
Advanced: What strategies mitigate iodine loss during storage or reaction conditions?
Answer:
Iodine’s lability requires:
- Storage : Protect from light and moisture (store under argon at –20°C) .
- Reaction Design :
- Stability Monitoring : Track iodine content via ICP-MS or iodometric titration after prolonged storage .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of the cyclopropyl group?
Answer:
A systematic SAR approach includes:
Analog Synthesis : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess steric/electronic effects .
Biological Assays :
- In Vitro : Test binding affinity to target proteins (e.g., kinase inhibition assays) .
- Molecular Docking : Compare binding poses of analogs to identify critical interactions (e.g., hydrophobic contacts with cyclopropyl) .
Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent properties with activity .
Advanced: What experimental controls are critical when studying this compound’s potential as a radioligand (e.g., for iodine-125 labeling)?
Answer:
For radiolabeling studies:
- Cold Standard : Use non-radioactive this compound to validate HPLC retention times .
- Blocking Experiments : Co-incubate with excess unlabeled ligand to confirm receptor-specific binding .
- Stability Assays : Monitor radiochemical purity over time (e.g., TLC or autoradiography) .
Advanced: How can computational methods predict the compound’s metabolic stability in preclinical studies?
Answer:
Use in silico tools to:
- Metabolite Prediction : Software like MetaSite identifies vulnerable sites (e.g., cyclopropyl ring oxidation) .
- CYP450 Binding Simulations : Docking studies with CYP3A4 or CYP2D6 models assess metabolic liability .
- ADME Modeling : Predict logP, solubility, and plasma protein binding using QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
